molecular formula C13H11N3 B3357460 2-(4-Methylpyridin-3-yl)-1H-benzimidazole CAS No. 73281-37-5

2-(4-Methylpyridin-3-yl)-1H-benzimidazole

Cat. No.: B3357460
CAS No.: 73281-37-5
M. Wt: 209.25 g/mol
InChI Key: WEEFYLJIBGCLKA-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)-1H-benzimidazole is a benzimidazole-based chemical compound offered for research and development purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its structural similarity to purine bases, which allows it to interact with a wide range of biological targets (PMC12132103). This structure is a key pharmacophore in numerous therapeutic agents, and its derivatives are extensively investigated for their anticancer properties, among other activities (PMC12132103). Benzimidazole derivatives have demonstrated potential in oncology research by targeting critical cellular processes. These compounds can interact with DNA, inhibit essential enzymes like topoisomerases, and disrupt tubulin polymerization, which is vital for cell division (PMC12132103). The specific substitution pattern of the this compound compound, featuring a methylpyridinyl group, is of significant interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. Researchers value this compound for developing novel small-molecule inhibitors and probing biochemical pathways. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpyridin-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-6-7-14-8-10(9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFYLJIBGCLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503894
Record name 2-(4-Methylpyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73281-37-5
Record name 2-(4-Methylpyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of 2 4 Methylpyridin 3 Yl 1h Benzimidazole

Conventional Synthetic Routes for Benzimidazole (B57391) Formation

The construction of the benzimidazole framework has been a subject of extensive research for over a century, with the first synthesis reported by Hoebrecker in 1872. researchgate.net Traditional methods generally involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon electrophile. enpress-publisher.comresearchgate.net These reactions often necessitate harsh conditions, such as high temperatures and the use of strong acids. dergipark.org.tr

The most prevalent and straightforward method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov This approach, often referred to as the Phillips-Ladenburg reaction, typically requires elevated temperatures and acidic catalysts like polyphosphoric acid (PPA) or hydrochloric acid. dergipark.org.trsemanticscholar.org The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring. semanticscholar.org Various studies have demonstrated the condensation of o-phenylenediamine with a range of aromatic and aliphatic carboxylic acids to produce a diverse library of benzimidazole derivatives. semanticscholar.org For instance, the reaction of o-phenylenediamine with aromatic acids like salicylic acid and benzoic acid in the presence of ammonium chloride as a catalyst in ethanol has been shown to produce good yields of the corresponding 2-arylbenzimidazoles. semanticscholar.org

Beyond carboxylic acids, aldehydes and nitriles also serve as effective one-carbon synthons for benzimidazole synthesis. nih.govnih.gov The reaction of o-phenylenediamines with aldehydes is another widely used method. nih.gov This condensation can proceed via a dehydrogenative coupling mechanism, often requiring an oxidizing agent to facilitate the final aromatization step. nih.gov Various catalytic systems have been developed to promote this transformation under milder conditions. organic-chemistry.org For example, a one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aryl aldehydes can be achieved using hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. organic-chemistry.org

Nitriles offer an alternative route to 2-substituted benzimidazoles through their direct condensation with o-phenylenediamines. nih.gov This method is particularly valuable due to the wide availability of nitriles as chemical feedstocks. nih.gov

Specific Synthesis of 2-(4-Methylpyridin-3-yl)-1H-benzimidazole and Related Analogues

The synthesis of the target compound, this compound, and its analogues generally follows the conventional benzimidazole formation pathways, utilizing precursors that incorporate the 4-methylpyridin-3-yl moiety.

The key precursors for the synthesis of this compound are an o-phenylenediamine derivative and a compound containing the 4-methylnicotinoyl group. The latter can be 4-methylnicotinic acid or its corresponding aldehyde or nitrile. The synthesis of these pyridine-based precursors may involve multi-step sequences to introduce the desired substitution pattern on the pyridine (B92270) ring.

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, with a focus on green chemistry principles. chemmethod.comijarsct.co.ineprajournals.com This has led to the exploration of novel catalytic systems and energy sources to minimize waste, reduce reaction times, and avoid harsh conditions. chemmethod.comijarsct.co.ineprajournals.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzimidazoles. rjptonline.orgasianpubs.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rjptonline.orgmdpi.com A one-pot synthesis of 2-pyridin-3-yl-1,3-benzimidazole has been reported via the microwave-assisted condensation of o-phenylenediamine and nicotinic acid in DMF, completing in just 2 minutes. asianpubs.org This methodology provides an environmentally benign approach by reducing solvent usage and reaction time. asianpubs.org Other green chemistry approaches include the use of eco-friendly catalysts, alternative solvents like water, and solvent-free reaction conditions. ijarsct.co.ineprajournals.commdpi.com For instance, the synthesis of benzimidazoles has been achieved using glucose as a biorenewable methine source in water, highlighting a sustainable pathway. organic-chemistry.org The use of solid-supported catalysts, such as alumina-methanesulfonic acid, under microwave irradiation has also been reported for the synthesis of 2-substituted benzimidazoles from carboxylic acids. researchgate.net

The following table summarizes various synthetic conditions for benzimidazole derivatives, showcasing the trend towards more efficient and environmentally friendly methods.

ReactantsCatalyst/ConditionsProductYield (%)Reference
o-phenylenediamine, Aromatic AcidsNH4Cl, EtOH, 80-90°C2-Arylbenzimidazoles72-90 semanticscholar.org
o-phenylenediamine, AldehydesH2O2, HCl, MeCN, RT2-ArylbenzimidazolesHigh organic-chemistry.org
o-phenylenediamine, Nicotinic acidDMF, Microwave (2 min)2-pyridin-3-yl-1,3-benzimidazole- asianpubs.org
o-phenylenediamine, Carboxylic AcidsAlumina-methanesulfonic acid, Microwave2-Substituted benzimidazolesGood to Excellent researchgate.net
o-phenylenediamine, AldehydesZnO-NP, Ball-milling, Solvent-free2-Substituted benzimidazolesHigh vinhuni.edu.vn

Advanced Derivatization and Structural Modification of the Compound

Further structural modification of this compound can be undertaken to explore its structure-activity relationships for various applications. Derivatization can occur at several positions on the benzimidazole and pyridine rings.

The nitrogen atom at the 1-position of the benzimidazole ring is a common site for derivatization. Alkylation, arylation, and acylation reactions can be readily performed at this position to introduce a wide variety of substituents. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Substitution on the benzene (B151609) ring of the benzimidazole core offers another avenue for structural diversification. Electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halo, or alkyl groups. The position of these substituents can influence the electronic properties of the entire molecule.

Modifications to the pyridine ring, although potentially more challenging, can also be explored. For instance, oxidation of the pyridine nitrogen to an N-oxide can alter its electronic character and reactivity. Additionally, nucleophilic aromatic substitution reactions on the pyridine ring, if appropriately activated, could allow for the introduction of further substituents. The design of such derivatives often considers the potential for enhanced biological activity or improved material properties. ijcrt.orgresearchgate.net

N-Alkylation and Quaternization Strategies

The derivatization of the this compound core structure through N-alkylation and quaternization offers a pathway to modify its physicochemical properties. N-alkylation targets the nitrogen atom(s) of the benzimidazole ring, a common strategy for creating a diverse range of derivatives. beilstein-journals.orgnih.gov

General approaches for the N-alkylation of benzimidazoles involve reactions with alkyl halides. researchgate.net Efficient protocols have been developed utilizing bases such as sodium hydride (NaH) in tetrahydrofuran (THF) or sodium hydroxide (NaOH) in N,N-dimethylformamide (DMF) to facilitate the reaction. beilstein-journals.orgresearchgate.net Another synthetic route involves the N-alkylation of benzimidazoles with ketonic Mannich bases, which yields novel 1-(3-oxopropyl)benzimidazoles. researchgate.net These alkylated intermediates can be further modified; for instance, reduction with sodium borohydride (NaBH4) in methanol produces the corresponding 1-(3-hydroxypropyl)benzimidazoles in high yields. researchgate.net

Quaternization extends this derivatization by converting the nitrogen atoms into positively charged quaternary ammonium salts, which can significantly alter the molecule's solubility and biological interactions. The process typically involves treating N-alkylated benzimidazole derivatives with an alkylating agent like methyl iodide, often under pressure and elevated temperatures. lew.ro This reaction leads to the formation of polar benzimidazolium salts. For example, N-methyl-phenyl-benzimidazole azomethines have been successfully quaternized using methyl iodide in methanol within a steel autoclave at 130-140°C. lew.ro The resulting quaternary salts are often purified by recrystallization from solvent mixtures such as ethanol-water. lew.ro Quaternary ammonium salts derived from various heterocyclic compounds are noted for their diverse biological properties. researchgate.net

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl Halide, Sodium Hydroxide (NaOH), N,N-dimethylformamide (DMF)N-Alkyl Benzimidazole researchgate.net
N-AlkylationKetonic Mannich Base, Ethanol-Water, Reflux1-(3-Oxopropyl)benzimidazole researchgate.net
Reduction of N-Alkyl BenzimidazoleSodium Borohydride (NaBH4), Methanol1-(3-Hydroxypropyl)benzimidazole researchgate.net
QuaternizationMethyl Iodide, Methanol, 130-140°C (in autoclave)Benzimidazolium Salt lew.ro

Substituent Effects on the Pyridine and Benzimidazole Rings

The electronic properties and reactivity of the this compound scaffold can be finely tuned by introducing various substituent groups onto the pyridine and benzimidazole rings. sci-hub.boxmdpi.com The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly influences the charge distribution, molecular geometry, and spectroscopic characteristics of the molecule. sci-hub.boxmdpi.com

Studies on analogous 2-substituted benzimidazole derivatives have shown that substituents can alter the electronic structure significantly. sci-hub.box For instance, the introduction of σ-withdrawing substituents like chlorine (Cl) and bromine (Br) can shorten the adjacent C–C bond lengths in the aromatic ring. sci-hub.box Conversely, electron-donating groups can lead to an elongation of these bonds. sci-hub.box These structural changes are a direct consequence of the altered charge distribution within the molecule. sci-hub.box

The electronic absorption spectra are also sensitive to substituent effects. While the fundamental π–π* transitions of the benzimidazole moiety generally remain intact, the introduction of substituents can influence other transitions within the molecule. sci-hub.box Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to investigate and explain these effects on the electronic structure. sci-hub.boxresearchgate.net

Furthermore, substituents impact the acidity of the ionizable N-H group in the benzimidazole ring. The acid dissociation constants (pKa) of a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives were found to correlate well with Hammett constants, demonstrating a clear electronic influence of the substituent on the phenyl ring. sci-hub.boxresearchgate.net Electron-withdrawing groups generally increase the acidity (lower pKa) of the N-H proton, while electron-donating groups have the opposite effect.

Substituent TypeExample GroupsEffect on Benzene/Phenyl RingEffect on Benzimidazole N-H AcidityReference
Electron-Donating (EDG)-CH3, -OCH3Elongation of adjacent C-C bondsDecreases acidity (higher pKa) sci-hub.boxsciepub.com
Electron-Withdrawing (EWG)-Cl, -Br, -NO2Shortening of adjacent C-C bondsIncreases acidity (lower pKa) sci-hub.boxsciepub.com
Unsubstituted-HBaseline for comparisonBaseline for comparison sci-hub.box

Synthesis of Hybrid Compounds Incorporating the Benzimidazole Moiety

The this compound scaffold serves as a valuable building block in the synthesis of more complex "hybrid" molecules, where it is combined with other pharmacologically relevant moieties. nih.govnih.gov This strategy aims to create novel compounds with potentially enhanced or synergistic activities by integrating the structural features of two or more different classes of compounds. nih.govresearchgate.net

A common approach involves multi-step synthetic sequences. For example, new hybrid compounds featuring both benzimidazole and 1,2,4-triazole rings have been synthesized. mdpi.comresearchgate.net A typical synthesis pathway begins with the condensation of o-diaminoaromatic compounds with aromatic aldehydes to form the initial benzimidazole core. mdpi.com This can be followed by a series of reactions to build the triazole ring onto the benzimidazole structure. For instance, a methyl 4-(5(6)-substituted-1H-benzimidazol-2-yl)benzoate intermediate can be converted into a hydrazinecarbothioamide, which is then cyclized in the presence of a base like sodium hydroxide to form the 4H-1,2,4-triazole-3-thiol ring. mdpi.com

Another strategy involves creating hybrids of benzimidazole and pyrimidine. nih.gov These syntheses can involve the reaction of key intermediates like 2-(chloromethyl)-1H-benzo[d]imidazole with a pre-formed pyrimidine derivative, such as 2-mercapto-6-phenylpyrimidin-4-ol, to link the two heterocyclic systems. nih.gov The design of these hybrid molecules is often rational, based on the known biological activities of the individual components, with the goal of producing compounds that can overcome challenges like drug resistance. nih.gov

Hybrid Compound TypeGeneral Synthetic StrategyKey Intermediates/ReactionsReference
Benzimidazole-1,2,4-TriazoleMulti-step synthesis involving condensation and cyclization.Condensation of o-phenylenediamine with an aldehyde; formation of a hydrazinecarbothioamide followed by base-catalyzed cyclization. mdpi.comresearchgate.net
Benzimidazole-PyrimidineCoupling of pre-synthesized benzimidazole and pyrimidine moieties.Reaction of a 2-(halomethyl)-benzimidazole with a mercaptopyrimidine derivative. nih.gov
Benzimidazole-ChalconeHybridization of the benzimidazole core with a chalcone moiety.Synthesis of a benzimidazole-containing component followed by reaction to form the chalcone structure. nih.gov
Benzimidazole-PhenylhydrazinecarbothiomideMulti-step synthesis to link the two core structures.Sequential reactions starting from o-phenylenediamine to build the final hybrid molecule. researchgate.net

Theoretical and Computational Investigations of 2 4 Methylpyridin 3 Yl 1h Benzimidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the electronic properties of complex organic molecules. These studies help in predicting molecular geometry, stability, and reactivity hotspots, which are crucial for rational drug design and materials science.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov It is widely applied to benzimidazole (B57391) derivatives to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or 6-31+G(d,p), have been shown to provide results that correlate well with experimental data from X-ray diffraction and spectroscopic analyses for similar compounds. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.compku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and can undergo intramolecular charge transfer more easily. nih.govnanobioletters.com In studies of various benzimidazole derivatives, the HOMO is typically located over the benzimidazole ring system, while the LUMO may be distributed across different parts of the molecule depending on the substituents. researchgate.netbiointerfaceresearch.com This distribution dictates the molecule's interaction with other chemical species.

Table 1. Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives (Calculated via DFT).
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference Finding
(Z)-(2,4-fluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime-7.398-2.8824.516The calculated HOMO-LUMO energy gap of 4.516 eV indicates kinetic stability. nanobioletters.com
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide-6.23-1.744.49A small HOMO-LUMO energy gap suggests that charge transfer occurs within the molecule, indicating chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

For benzimidazole-based structures, the negative potential is typically localized over electronegative atoms, particularly the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, making them sites for hydrogen bonding and coordination with metal ions. nih.govresearchgate.net The hydrogen atom on the imidazole nitrogen, along with the aromatic protons, generally constitutes the regions of positive potential. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of 2-(4-Methylpyridin-3-yl)-1H-benzimidazole are key to its physical and biological properties. Conformational analysis helps identify the most stable arrangements of the molecule.

Benzimidazole and its derivatives exhibit annular tautomerism, where the proton on the imidazole ring can migrate between the two nitrogen atoms (N1 and N3). encyclopedia.pub This equilibrium is influenced by substitution patterns and the surrounding environment. Studies on the isomeric compound 2-(4-methylpyridin-2-yl)-1H-benzimidazole have highlighted the importance of this tautomeric equilibrium. researchgate.net The position of the imidazole hydrogen can significantly affect the molecule's hydrogen bonding capacity and its binding affinity to biological targets. The preferred tautomer can be determined by spectroscopic methods like NMR and supported by computational energy calculations. encyclopedia.pubresearchgate.net

Hydrogen bonding is a critical intermolecular force that dictates the crystal packing and solution-state behavior of benzimidazole derivatives. The N-H group of the benzimidazole ring is a potent hydrogen bond donor, while the lone pair on the pyridinic nitrogen atom acts as an acceptor. nih.gov

In the crystal structure of the closely related analogue 2-(Pyridin-4-yl)-1H-benzimidazole, molecules form chains through N—H⋯N hydrogen bonds. nih.gov Specifically, the imidazole N1-H1 group of one molecule donates a hydrogen bond to the pyridine N3 atom of an adjacent molecule. nih.gov This interaction leads to the formation of extended chains, which are further stabilized by π–π stacking interactions between the aromatic rings. nih.gov It is highly probable that this compound would form similar hydrogen-bonded networks.

Table 2. Hydrogen-Bond Geometry for the Analogue 2-(Pyridin-4-yl)-1H-benzimidazole. nih.gov
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1⋯N30.991.962.924165
D = Donor atom; H = Hydrogen atom; A = Acceptor atom. Data from a study on an analogous compound. nih.gov

Conformational Dynamics of the Pyridine Ring

In the analogue 2-(pyridin-4-yl)-1H-benzimidazole, the molecule is observed to be nearly planar, with a very small dihedral angle of 3.62(11)° between the pyridine and benzimidazole planes. nih.gov This planarity is maintained by hydrogen bonding and π-π stacking interactions in the crystal lattice. nih.gov However, computational studies on related bis(pyridinyl)-substituted benzimidazoles reveal that different orientations of the pyridine substituents are possible, leading to distinct stable conformations (polymorphs). researchgate.net Density functional theory (DFT) calculations on these systems show that the energy differences between these rotational conformers can be up to 10.6 kJ mol⁻¹. researchgate.net

For this compound, the linkage at the 3-position of the pyridine ring, as opposed to the 2- or 4-position, introduces inherent asymmetry. The rotation around the C-C single bond connecting the two ring systems is a key dynamic feature. Theoretical studies on similar bi-aromatic systems indicate that the energy barrier to this rotation is generally low, allowing for interconversion between different conformers. lew.ro For instance, studies on 2-(2'-hydroxyphenyl)benzimidazole show distinct cis and trans rotamers, and the potential energy surfaces for their interconversion can be computationally modeled. researchgate.net The introduction of the methyl group at the 4-position of the pyridine ring in the title compound would likely introduce a moderate steric hindrance, potentially influencing the preferred dihedral angle and raising the energy barrier for rotation compared to its non-methylated counterpart, 2-(pyridin-3-yl)-1H-benzimidazole. This steric influence could favor a more twisted, non-planar ground-state conformation to minimize repulsive interactions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.net This method is instrumental in drug discovery for elucidating binding modes and estimating the strength of the interaction, often expressed as a binding affinity or docking score. For the benzimidazole scaffold, which is found in numerous pharmacologically active agents, docking studies provide critical insights into its interactions with a wide array of biological targets. nih.gov

Predictive models are used to estimate the binding affinity of ligands to their molecular targets, providing a quantitative measure of interaction strength. These predictions, typically given in energy units like kcal/mol, are crucial for prioritizing compounds in virtual screening campaigns. Lower energy scores generally indicate a more favorable binding interaction.

Compound ClassTarget ProteinPredicted Binding Affinity (Method)Reference
Benzimidazole DerivativesAkt1 Kinase-55.66 kcal/mol (-CDocker energy) scirp.org
Benzimidazole-1,2,3-triazole HybridsSARS-CoV-2 Mpro-8.5 kcal/mol (Docking Score)
2-Phenyl BenzimidazoleCyclooxygenase (COX)-7.1 kcal/mol (Docking Score) researchgate.net
Benzimidazole DerivativesCyclooxygenase-2 (COX-2)-16.95 kcal/mol (Energy Score) rsc.org
Bazedoxifene (a benzimidazole-containing drug)SARS-CoV-2 RBD/ACE2 Interface-409.18 kJ/mol (MM/PBSA) nih.gov

This table presents representative data from studies on various benzimidazole analogues to illustrate the application of predictive binding affinity modeling.

The binding affinity of a ligand is a direct result of its molecular interactions with the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key residues is fundamental to understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Docking studies of various benzimidazole analogues have identified critical interactions with their respective targets. For instance, in studies of benzimidazole resistance in Ascaris β-tubulin, the amino acid E198 was highlighted as playing a key role in drug binding. nih.govbiorxiv.org Other residues such as C239, N256, and K350 were also identified as potential interaction points. nih.gov In a different context, the interaction of benzimidazole-type silver complexes with Bovine Serum Albumin (BSA) was found to involve a range of interactions, including hydrogen bonds, van der Waals forces, and various π-system interactions (π-anion, π-alkyl, π-π stacked). researchgate.net The specific amino acids involved depend entirely on the architecture of the target's active site.

Ligand/Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
Benzimidazoles (BZs)Ascaris β-tubulinE198, F200Not specified nih.govbiorxiv.org
Benzimidazole-type Ag-NHCBovine Serum Albumin (BSA)Not specifiedH-bond, van der Waals, π-anion, π-alkyl, π-π stacking researchgate.net
Benzimidazole-thiazolidinone derivativesPeroxisome proliferator-activated receptor gamma (PPARγ)LYS-457, PHE-282, GLU-343Hydrogen bond
Benzimidazole derivativesTopoisomerase I-DNA complexNot specifiedH-bond, Hydrophobic researchgate.net

This table summarizes key interacting residues identified in molecular docking studies of various benzimidazole analogues with their protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, which are quantified by physicochemical parameters known as molecular descriptors. nih.gov These models generate mathematical equations that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net

Successful QSAR models have been developed for various series of benzimidazole analogues, demonstrating their utility in predicting activities ranging from antifungal to anticancer. researchgate.netnih.gov A robust QSAR model is characterized by strong statistical metrics. The squared correlation coefficient (R²) indicates how well the model fits the data, while the leave-one-out cross-validated correlation coefficient (Q²) measures its internal predictive ability. An external validation using a test set of compounds (predictive R²) confirms its external predictability.

For example, a 2D-QSAR model developed for 131 benzimidazole derivatives as anticancer agents against the MDA-MB-231 cell line achieved a high R² of 0.904. researchgate.net Another study on the antifungal activity of benzimidazoles against Saccharomyces cerevisiae produced a model with satisfactory predictive power. nih.gov Similarly, 3D-QSAR models for N-substituted benzimidazole carboxamides as antioxidants have also been successfully generated. nih.gov

Compound SeriesBiological ActivityModel TypeKey Statistical ParametersReference
131 Benzimidazole derivativesAnticancer (MDA-MB-231)2D-QSARR² = 0.904, CCC_ext = 0.867 researchgate.net
24 Benzimidazole derivativesAntifungal (S. cerevisiae)2D-QSAR (MLR)R² = 0.874, Q² = 0.778 nih.gov
N-substituted benzimidazole carboxamidesAntioxidant3D-QSARNot specified nih.gov
28 Benzimidazole analoguesAntibacterial2D-QSAR (MLR)r² = 0.6773, pred_r² = 0.7150 ijpsr.com

This table showcases statistical validation parameters from various QSAR models developed for benzimidazole analogues, indicating their robustness and predictive capacity.

A critical output of QSAR studies is the identification of the specific molecular descriptors that have the most significant impact on biological activity. These descriptors fall into several categories, including lipophilic, electronic, and steric/topological properties.

Across multiple QSAR studies on benzimidazole derivatives, certain descriptors consistently emerge as influential.

Lipophilicity (logP): This descriptor is frequently found to govern the activity of benzimidazoles, indicating the importance of a compound's ability to cross cell membranes. It was a key descriptor in models for both antifungal and anticancer activity. nih.govscirp.org

Electronic Descriptors: Properties such as the dipole moment (DM), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electronic energy (E_elec) are often correlated with activity. nih.govscirp.org These descriptors relate to the molecule's reactivity and its ability to participate in electrostatic or charge-transfer interactions.

Topological and Steric Descriptors: Parameters like the surface area grid (SAG), topological polar surface area (TPSA), and various topological charge indices describe the size, shape, and charge distribution of the molecule. nih.govijpsr.com These features are critical for ensuring a proper fit within the binding site of a target protein.

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Enzymatic Inhibition and Activation Studies

The benzimidazole (B57391) core has been extensively explored as a pharmacophore for the development of various enzyme inhibitors. While specific data for 2-(4-Methylpyridin-3-yl)-1H-benzimidazole is limited, the activities of related compounds provide a strong rationale for its investigation against several key enzymatic targets.

Poly(ADP-ribose) Polymerase (PARP): The benzimidazole carboxamide scaffold is a well-established core for potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. nih.govpharmaffiliates.comnih.govnih.gov PARP inhibitors have gained significant attention as anticancer agents, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2. nih.gov The amide group in these inhibitors often mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, binding to the enzyme's active site. nih.govnih.gov For example, Veliparib (ABT-888), a potent oral inhibitor of PARP-1 and PARP-2, is based on a benzimidazole carboxamide structure. pharmaffiliates.com Another derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, has also been identified as a potent PARP inhibitor. researchgate.net Although specific inhibitory data for this compound against PARP is not currently documented in the searched literature, its benzimidazole core makes it a compound of interest for potential PARP inhibitory activity.

Protein Kinases: The benzimidazole moiety is a common scaffold in the design of protein kinase inhibitors. sigmaaldrich.com These enzymes play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Benzimidazole-based compounds can act as ATP-competitive inhibitors, often by interacting with the hinge region of the kinase domain. nih.gov For instance, a series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives have been developed as selective inhibitors of Janus kinase 1 (JAK1). Furthermore, novel 2-(pyridin-2-yl)-1H-benzimidazole derivatives have been identified as potent activators of glucokinase, demonstrating that this class of compounds can also modulate kinase activity through activation.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B by small molecules is an active area of research. Several benzimidazole derivatives have been identified as PTP1B inhibitors. For example, the derivative PTP1B-IN-16 has been reported to have a Ki of 12.6 μM. The search for dual inhibitors of PTP1B and the closely related T-cell protein phosphotyrosine phosphatase (TC-PTP) is also underway to potentially enhance therapeutic efficacy.

The characterization of how a compound modulates an enzyme's activity, including its potency (typically measured as IC₅₀ or Kᵢ values) and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), is crucial for understanding its pharmacological profile. For many benzimidazole derivatives targeting enzymes like PARP and PTP1B, such kinetic data are available. For instance, some PARP inhibitors based on the benzimidazole scaffold exhibit potent inhibition with Kᵢ values in the nanomolar range. researchgate.net Similarly, various PTP1B inhibitors have been characterized with Kᵢ values in the micromolar range.

However, specific kinetic characterization data for this compound against the aforementioned enzymes were not identified in the reviewed scientific literature. Further experimental studies would be necessary to determine its inhibitory potency and mechanism of action.

Receptor Binding and Modulation Studies

In addition to enzymatic targets, benzimidazole derivatives have been shown to interact with various G-protein coupled receptors (GPCRs) and ion channels.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 receptor is a non-selective cation channel that plays a significant role in pain perception. nih.gov Antagonists of the TRPV1 receptor are being investigated as potential analgesic agents. Several series of benzimidazole derivatives have been developed and evaluated as TRPV1 antagonists. For example, 4-(2-pyridyl)piperazine-1-benzimidazoles have been identified as potent TRPV1 antagonists with IC₅₀ values in the nanomolar range.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in regulating a wide range of physiological processes. A study focused on 2-pyridylbenzimidazoles, a class to which this compound belongs, identified these compounds as a new family of high-affinity CB1 cannabinoid ligands. This research highlighted that derivatives within this series can exhibit Kᵢ values in the nanomolar range for the CB1 receptor.

Bradykinin (B550075) Receptors: No specific research findings were identified in the searched literature regarding the interaction of this compound or closely related benzimidazole derivatives with bradykinin receptors.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2): Metabotropic glutamate receptors are involved in modulating synaptic transmission and plasticity in the central nervous system. A study on a series of pyrazolopyrazines identified 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470) as a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor. nih.gov While this compound is not a benzimidazole, it notably contains the 4-methylpyridin-3-yl moiety, suggesting that this particular substituent can be accommodated in the binding sites of metabotropic glutamate receptors. Separately, benzimidazole derivatives have been synthesized as potential PET imaging ligands for mGluR2. Another study reported on an orally active mGluR2/3 antagonist pro-drug, BCI-838, for its potential in Alzheimer's disease models.

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. These assays typically involve competing a non-labeled test compound against a radiolabeled ligand known to bind to the target receptor. The resulting data are used to calculate the inhibitory constant (Kᵢ), which reflects the affinity of the test compound for the receptor. While this technique is widely used to characterize the binding of benzimidazole derivatives to their respective targets, no specific radioligand binding assay data for this compound were found in the reviewed literature.

Cellular Mechanism of Action in In Vitro Models

Understanding the mechanism by which a compound exerts its effects at a cellular level is a critical step in drug discovery. For benzimidazole derivatives, a variety of cellular mechanisms have been reported. For example, some benzimidazole-based inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase act as allosteric inhibitors, preventing the formation of a productive enzyme-RNA complex. nih.gov In the context of the immune system, the benzimidazole derivative 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) has been shown to inhibit the proliferation of T cells by interfering with H+/K+-ATPases, leading to a downregulation of intracellular pH. This compound was found to arrest the cell cycle of activated T cells from the G1 to the S phase without being cytotoxic.

Interaction with Biomolecular Structures

The planar, aromatic structure of the benzimidazole ring system makes it well-suited for interaction with nucleic acids. Studies have explored this interaction, revealing multiple potential binding modes.

Research on a compound named pyridine-bis(benzimidazole) (PyBI) has demonstrated its strong affinity for G-quadruplex DNA structures. nih.gov This binding stabilizes the G-quadruplex, leading to the stalling of replication forks and ultimately triggering DNA damage and apoptosis. nih.gov This identifies a specific mechanism of genotoxicity mediated by targeting these unique DNA secondary structures.

Other studies involving metal complexes of benzimidazole derivatives have also confirmed DNA interaction. In silico molecular docking analyses of copper(II) complexes bearing a 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine ligand suggested that the complexes preferentially bind to the minor groove of the DNA double helix. rsc.org While direct intercalation (the insertion of a planar molecule between DNA base pairs) is a possible mode of interaction for some flat aromatic molecules, minor groove binding appears to be a significant mechanism for these specific benzimidazole complexes. rsc.org These findings underscore that the benzimidazole scaffold can be tailored to target DNA in multiple ways, either by binding to its grooves or by recognizing specific non-canonical conformations.

Molecular docking and other computational studies provide detailed insights into how benzimidazole derivatives fit into the binding pockets of their protein targets. These analyses reveal the specific amino acid residues and the types of non-covalent forces that govern these interactions.

In the case of EGFR inhibition, docking studies of active benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that their binding mode is similar to that of the known inhibitor erlotinib. nih.gov This implies interactions with key residues within the ATP-binding pocket of the EGFR kinase domain.

For other targets, such as the Corticotropin-Releasing Factor-1 (CRF-1) receptor, docking studies of tetrahydropyrimido[1,2-a]benzimidazole derivatives highlighted the importance of hydrogen bonding. nih.gov The analyses predicted that these compounds form hydrogen bonds with multiple polar amino acid residues, including Glu196, Lys334, and Arg283, which stabilizes their position within the receptor's binding site. nih.gov

The table below provides examples of protein-ligand interactions identified through molecular docking for different benzimidazole derivatives.

Table 2: Protein-Ligand Interaction Analysis of Benzimidazole Derivatives
Derivative Class Protein Target Key Interacting Residues Type of Interaction
Benzimidazole-based 1,3,4-oxadiazoles EGFR Not specified, but similar to erlotinib Assumed H-bonds and hydrophobic interactions in ATP pocket. nih.gov
2-Phenylbenzimidazole (B57529) Protein Kinases (e.g., CDK4) Not specified High binding affinity (-8.2 kcal/mol) suggests strong interaction. nih.gov
Tetrahydropyrimido[1,2-a]benzimidazoles CRF-1 Receptor Glu196, Lys334, Arg283, Trp9 Hydrogen bonding, Π-Π stacking. nih.gov
2,6-bis(benzimidazol-yl)pyridine-Cu(II) Complex DNA Not applicable (DNA target) Minor groove binding. rsc.org

Structure Activity Relationship Sar Studies of 2 4 Methylpyridin 3 Yl 1h Benzimidazole Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Ringresearchgate.netresearchgate.netmdpi.comnih.gov

Substitutions on the benzimidazole nucleus are a key strategy for modulating the pharmacological profile of this class of compounds. semanticscholar.org The N1, C2, C5, and C6 positions have been identified as critical sites for modification. researchgate.netnih.gov

The biological activity of benzimidazole derivatives can be significantly altered by substituents at the N1, C2, C5, and C6 positions. researchgate.net The imine nitrogen at the N-1 position is often considered essential for activities like antituberculosis effects. researchgate.net

N1 Position: Substitution at the N1 position can enhance chemotherapeutic activity. nih.gov For instance, the introduction of benzyl (B1604629) groups or other moieties can lead to compounds with improved biological profiles. nih.govsrrjournals.com In some series, 1-benzyl substitution was found to increase anti-inflammatory activity. srrjournals.com Thiophene substitution at this position has resulted in potent inhibitors of certain kinases. mdpi.comnih.gov

C2 Position: The C2 position is a common point of modification. The nature of the substituent at C2 is a major determinant of the compound's activity. srrjournals.com While the core subject of this article features a 4-methylpyridin-3-yl group, other substitutions like para-substituted phenyl groups have been studied extensively. For example, a 4-trifluoromethylphenyl group at C2 resulted in a potent antagonist of hTRPV-1 receptors, and replacing it with smaller groups like tert-butyl, methyl, or fluoro led to decreased activity. mdpi.comnih.gov

C5 and C6 Positions: These positions on the benzene (B151609) ring portion of the benzimidazole are frequently targeted for substitution to enhance efficacy and selectivity. The introduction of electron-donating groups, such as methyl groups at the C5 and C6 positions (as in 5,6-dimethyl derivatives), has been shown to be favorable in some contexts, including antimicrobial activity. researchgate.netnih.gov In other cases, substituting the C5 position with sulfonyl moieties, like a 2-ethoxypyridin-4-yl sulfonyl group, has yielded compounds with good selectivity for specific receptors. nih.gov The presence of chloro or nitro groups at C6 has also been explored to develop agents with antimicrobial and anticancer properties. nih.gov

Table 1: Impact of Substituents on the Benzimidazole Ring on Biological Activity

PositionSubstituent TypeObserved Impact on ActivityReference
N1Benzyl GroupIncreased anti-inflammatory activity. srrjournals.com
N1ThiophenePotent inhibition of serine–threonine kinase 3 (IKK3). mdpi.comnih.gov
C24-TrifluoromethylphenylPotent antagonism of hTRPV-1 receptors (IC50 = 22 nM). mdpi.comnih.gov
C2tert-Butyl, Methyl, or Fluoro (vs. 4-CF3-phenyl)Decreased hTRPV-1 receptor antagonism. mdpi.comnih.gov
C5/C6DimethylFavorable for antimicrobial activity. researchgate.netnih.gov
C52-ethoxypyridin-4-yl sulfonylGood selectivity as a CB2-receptor agonist. nih.gov
C6Chloro or NitroExplored for enhanced antimicrobial and anticancer activities. nih.gov

The pyridine (B92270) ring is a common heterocyclic moiety found in many natural products and pharmaceuticals, valued for its ability to form hydrogen bonds and improve pharmacokinetic properties. ijcrt.orgajrconline.org Its incorporation at the C2 position of the benzimidazole scaffold is a key feature for various biological activities. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interacting with biological targets like enzymes and receptors. ajrconline.org The pyridine nucleus is present in several enzymes and is involved in various biological oxidation-reduction processes. ijcrt.org For instance, 2-(pyridin-2-yl)-1H-benzimidazole derivatives have been identified as potent glucokinase activators. nih.gov The relative position of the nitrogen atom within the pyridine ring and any substituents on it, such as the methyl group in 2-(4-Methylpyridin-3-yl)-1H-benzimidazole, can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and efficacy. researchgate.net

Stereochemical Considerations and Chirality in Activity

Stereochemistry and chirality can play a significant role in the biological activity of benzimidazole derivatives. Although specific studies on the stereoisomers of this compound are not widely reported, research on related structures underscores the importance of these factors. For example, in a series of 2-(pyridin-2-yl)-1H-benzimidazole derivatives developed as glucokinase activators, the (R)-enantiomer of a specific compound (16p) was found to be the potent and metabolically stable activator. nih.gov Similarly, the synthesis of 3-benzimidazol-2-yl-1H-indazole analogs as receptor tyrosine kinase inhibitors also involved considerations of stereoisomerism. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein, with one enantiomer often exhibiting significantly higher activity than the other.

Correlation of Structural Features with Specific Biological Activities (e.g., antiviral, anti-inflammatory, antimicrobial, anticancer in in vitro models)researchgate.netresearchgate.netmdpi.comnih.govsemanticscholar.orgnih.govijcrt.orgnih.govmdpi.comeurekaselect.com

The versatile benzimidazole scaffold, particularly when combined with a pyridine ring, has given rise to derivatives with a wide spectrum of in vitro biological activities.

Antiviral Activity: Benzimidazole derivatives have shown promise as antiviral agents. researchgate.netresearchgate.netresearchgate.net For example, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles exhibited potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for Hepatitis C virus. nih.gov A series of 2-aryl-1H-benzimidazole-4-carboxamide derivatives were identified as novel inhibitors of Coxsackie virus B3 (CVB3). srrjournals.comhep.com.cn The specific structural features, including substitutions on both the benzimidazole and the C2-aryl group, are critical for potency and spectrum of activity. hep.com.cn

Anti-inflammatory Activity: The benzimidazole nucleus is a key component in many anti-inflammatory agents. researchgate.netmdpi.comsemanticscholar.org Activity is often achieved by inhibiting enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX). semanticscholar.orgnih.gov The nature and position of substituents on the benzimidazole ring significantly influence this activity. researchgate.netnih.gov For instance, 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles with amino groups showed good anti-inflammatory effects. nih.gov The presence of a pyridine moiety can also contribute, as seen in derivatives that significantly reduce inflammation in rat paw edema models. nih.gov

Antimicrobial Activity: Many benzimidazole derivatives exhibit significant antimicrobial properties. researchgate.netresearchgate.netmdpi.com The structural features determining this activity often relate to lipophilicity and the ability to interfere with microbial cellular processes. mdpi.comresearchgate.net A study on 2-(pyridin-2-yl)-1H-benzimidazole derivatives revealed that a compound with a 4-(4-fluorophenoxy) substituent on the pyridine ring showed good antimicrobial activity against Gram-positive bacteria. researchgate.netnih.gov In another study, benzothiazole (B30560) derivatives of a similar scaffold were generally more active than their benzimidazole counterparts. mdpi.com

Anticancer Activity (in vitro): The anticancer potential of benzimidazole derivatives is well-documented, with mechanisms including the disruption of microtubule polymerization and the inhibition of protein kinases. nih.govresearchgate.net The substitution pattern is crucial. Pyrimidine-linked benzimidazoles have been investigated as anticancer agents against cell lines like MCF-7. eurekaselect.com In one study, a novel 2-phenylbenzimidazole (B57529) derivative was found to be a potent multi-cancer inhibitor against A549, MDA-MB-231, and PC3 cell lines. researchgate.net Another series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety showed significant antiproliferative activity, particularly against melanoma and breast cancer cell lines. nih.gov

Table 2: Correlation of Structural Features with In Vitro Biological Activities

Biological ActivityKey Structural Features/DerivativesFinding/TargetReference
Antiviral2-Aryl-1H-benzimidazole-4-carboxamidesInhibition of Coxsackie virus B3 (CVB3). hep.com.cn
Antiviral1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesPotent activity against Respiratory Syncytial Virus (RSV). nih.gov
Anti-inflammatory5-Amino-1-(phenylsulfonyl)-2-methyl benzimidazolesGood activity in carrageenan-induced paw edema model. nih.gov
Anti-inflammatory2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivativesPotent inhibition of nitric oxide and TNF-α production. nih.gov
Antimicrobial2-[4-(4-Fluorophenoxy)pyridin-2-yl]-1H-benzimidazoleGood activity against Gram-positive bacteria. researchgate.netnih.gov
Antimicrobial2,5-Disubstituted furane derivatives with benzothiazole nucleusGenerally more active than benzimidazole analogues. mdpi.com
AnticancerPyrimidine-linked benzimidazolesActivity against MCF-7 breast cancer cell line. eurekaselect.com
AnticancerN-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideExcellent cytotoxicity against A549 and SW480 cancer cells. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov This model then serves as a template for designing new molecules or searching databases for existing compounds with a higher probability of being active. For benzimidazole derivatives, a pharmacophore model might include hydrogen bond donors (like the N-H group), hydrogen bond acceptors (like the pyridine nitrogen), and aromatic/hydrophobic regions. nih.govresearchgate.net

Once a "hit" compound like this compound is identified, lead optimization strategies are employed to improve its properties, such as efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govdntb.gov.ua Key strategies include:

Functional Group Modification: Systematically altering functional groups to enhance potency and reduce toxicity. This is a classic medicinal chemistry approach. nih.gov

Scaffold Hopping: Replacing the central benzimidazole core with other heterocyclic systems while retaining the key pharmacophoric features to discover novel intellectual property and potentially better drug-like properties.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how modifications to the lead compound will affect its binding, guiding more rational design choices. nih.gov

In Silico ADMET Prediction: Using computational tools to predict the pharmacokinetic and toxicity profiles of designed analogs before their synthesis, saving time and resources. ijcrt.orgresearchgate.net

These optimization efforts have been successfully applied to benzimidazole derivatives, leading to the discovery of potent drug candidates for a variety of diseases. rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-Methylpyridin-3-yl)-1H-benzimidazole, one would expect to observe distinct signals for the protons on the benzimidazole (B57391) and pyridine (B92270) rings, as well as a characteristic singlet for the methyl group. The chemical shifts (δ, in ppm), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton. The broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is typically observed at a downfield chemical shift.

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The spectrum for the target compound would show distinct signals for each carbon in the aromatic rings and the methyl group. The chemical shifts of the carbons would confirm the presence of both the benzimidazole and the 4-methylpyridine (B42270) moieties.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: The following table is a hypothetical representation of expected signals, as experimental data is not available.)

Nucleus Expected Chemical Shift (δ, ppm) Range Expected Multiplicity Inferred Structural Fragment
¹H 12.0 - 13.0 Broad Singlet Imidazole N-H
¹H 7.0 - 8.5 Multiplets, Doublets Aromatic Protons (Benzimidazole & Pyridine)
¹H 2.0 - 2.5 Singlet Methyl (CH₃) Protons
¹³C 150 - 160 Singlet C=N (Imidazole)
¹³C 110 - 150 Singlets Aromatic Carbons (Benzimidazole & Pyridine)

2D NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the same spin system. This would be crucial for confirming the connectivity of protons on the benzimidazole ring and on the 4-methylpyridine ring, helping to assign which protons are adjacent to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique would be valuable for determining the preferred conformation of the molecule, specifically the rotational orientation of the pyridine ring relative to the benzimidazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure.

Interactive Data Table: Expected IR Absorption Bands (Note: The following table is a hypothetical representation of expected signals, as experimental data is not available.)

Wavenumber (cm⁻¹) Range Vibration Type Functional Group
3200 - 3500 N-H Stretch Imidazole
3000 - 3100 C-H Stretch Aromatic
2850 - 3000 C-H Stretch Methyl
1610 - 1650 C=N Stretch Imidazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₁N₃), the molecular weight is approximately 209.25 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule, which would help to confirm the connectivity of the benzimidazole and methylpyridine fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles. The analysis would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

Determination of Tautomeric Forms in Crystalline State

Benzimidazole derivatives can exist in different tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. X-ray crystallography can definitively identify which tautomer is present in the solid state. By locating the position of the hydrogen atom on one of the imidazole nitrogens, the predominant tautomeric form in the crystal can be established. This is a critical piece of structural information, as tautomerism can significantly influence the compound's chemical and physical properties. In the absence of experimental data for this compound, it is not possible to specify the observed tautomer in its crystalline form.

Analysis of Intermolecular Interactions and Crystal Packing

While specific crystallographic data for this compound is not presently available, the crystal structures of similar benzimidazole derivatives are well-documented. These studies consistently highlight the importance of hydrogen bonding and π–π stacking interactions in the formation of their solid-state architecture.

For instance, in the related compound 2-(Pyridin-4-yl)-1H-benzimidazole, the crystal structure is stabilized by N—H⋯N hydrogen bonds, which link the molecules into chains. These chains are further organized by weak π–π stacking interactions, with a reported centroid–centroid distance of 3.7469 (17) Å, resulting in the formation of extended molecular sheets. The dihedral angle between the pyridine and benzimidazole planes in this analogue is minimal, at 3.62 (11)°, indicating a nearly planar molecular conformation.

Similarly, studies on other substituted benzimidazoles show that intermolecular forces such as C—H⋯S and N—H⋯Br interactions, in addition to π–π stacking, can play a significant role in defining the three-dimensional crystal packing. The supramolecular assembly is often dictated by these directional interactions, leading to densely packed and stable crystal lattices. The analysis of these related structures suggests that the crystal packing of this compound would likely be governed by a combination of hydrogen bonding involving the benzimidazole N-H and the pyridine nitrogen, as well as π–π stacking between the aromatic ring systems.

Table 1: Comparison of Intermolecular Interactions in Related Benzimidazole Compounds

Compound Dominant Intermolecular Interactions Key Geometric Parameters
2-(Pyridin-4-yl)-1H-benzimidazole N—H⋯N hydrogen bonds, π–π stacking Centroid–centroid distance: 3.7469 (17) Å; Dihedral angle: 3.62 (11)°

| 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide | N—H⋯Br hydrogen bonds, C—H⋯S interactions, π–π stacking | Centroid–centroid distance: 3.477 (4) Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

The electronic absorption properties of benzimidazole derivatives are characterized by transitions occurring within the fused aromatic system. While the specific UV-Vis spectrum for this compound has not been reported, studies on analogous compounds provide insight into its likely electronic behavior.

UV-Vis absorption measurements are used to evaluate the formation of complexes and to understand the electronic transitions within a molecule. For benzimidazole derivatives, the spectra typically show characteristic absorptions in the UV region, corresponding to π → π* transitions within the conjugated system. For example, a study on N-Butyl-1H-benzimidazole reported an experimental absorption peak near 295 nm.

The spectral properties can be influenced by the substitution pattern and the dihedral angle between the benzimidazole core and its substituents. Research on 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives suggests that rotation of the picoline ring relative to the benzimidazole moiety can be responsible for changes in their UV-visible spectra. Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict and interpret the electronic spectra of these compounds, correlating observed absorption maxima (λmax) with specific electronic transitions. These studies indicate that the optical properties of this compound would be determined by the electronic structure of its constituent aromatic rings and their relative orientation.

Table 2: Reported UV-Vis Absorption Data for Related Benzimidazole Derivatives

Compound/Derivative Class Reported λmax (nm) Method
N-Butyl-1H-benzimidazole ~295 Experimental
Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates 275 - 345 Experimental

Potential Research Applications and Preclinical Development Excluding Clinical Data

Development as Biochemical Probes and Research Tools

The synthesis and characterization of 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives have been documented, providing a basis for their use in research. researchgate.net The inherent ability of the benzimidazole (B57391) core to interact with various biopolymers makes it an attractive scaffold for developing biochemical probes. nih.gov These probes can be instrumental in studying enzymatic processes, receptor binding, and other cellular mechanisms. The systematic synthesis of a series of these derivatives allows for the investigation of structure-activity relationships, which is fundamental in medicinal chemistry research. researchgate.net For instance, derivatives of 2-(4-methylpyridin-2-yl)-1H-benzimidazole have been synthesized and characterized using techniques like 1H NMR to understand their structural and electronic properties, which is a prerequisite for their application as research tools. researchgate.net

Investigation in Disease Models (Preclinical in vitro and in vivo models)

The therapeutic potential of benzimidazole derivatives has been explored in a variety of preclinical models, demonstrating a wide range of biological activities.

Anti-inflammatory Research in Preclinical Models

Benzimidazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.gov In preclinical studies, a series of benzimidazole and imidazopyridine derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The results indicated that imidazopyridine derivatives, which share structural similarities with pyridinyl-benzimidazoles, exhibited potent anti-inflammatory effects. nih.gov Some of these compounds were shown to inhibit TNF-α and IL-6 release in a dose-dependent manner. nih.gov Furthermore, selected compounds from this class have demonstrated significant protection against LPS-induced septic death in mouse models, highlighting their potential in treating acute inflammatory diseases. nih.gov

Antiviral Research in Preclinical Models

The benzimidazole scaffold is a key component in several antiviral agents. Preclinical studies have demonstrated the broad-spectrum antiviral activity of benzimidazole derivatives. In one extensive study, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated against a panel of viruses. nih.gov These compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Moderate activity was also observed against other RNA viruses, including Yellow Fever Virus (YFV), Bovine Viral Diarrhoea Virus (BVDV), and Coxsackie Virus type B2 (CVB2). nih.gov The study also included DNA viruses such as Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV), indicating the broad applicability of the benzimidazole core in antiviral drug discovery. nih.gov

Anticancer Research in Preclinical Models (e.g., cellular assays, in vitro cytotoxicity)

The anticancer potential of benzimidazole derivatives is an active area of research. Numerous studies have reported the in vitro cytotoxicity of these compounds against a variety of human cancer cell lines. jksus.orgresearchgate.netjksus.org For example, a benzimidazole derivative, identified as se-182, exhibited significant dose-dependent cytotoxic effects against several cancer cell lines. jksus.orgresearchgate.net It showed high cytotoxic activity against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cells. jksus.orgresearchgate.net Other studies have also demonstrated the cytotoxic effects of different benzimidazole derivatives on breast carcinoma (MCF-7) and colorectal adenocarcinoma (DLD-1) cell lines. jksus.org The mechanism of action often involves the induction of apoptosis, as evidenced by increased expression of pro-apoptotic markers like BAX and caspases. jksus.org

Compound/DerivativeCell LineActivity (IC50)Reference
Benzimidazole derivative (se-182)A549 (Lung Carcinoma)15.80 µg/mL researchgate.net
Benzimidazole derivative (se-182)HepG2 (Liver Carcinoma)15.58 µg/mL researchgate.net
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (Breast Cancer)22.41 µM jksus.org
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideHepG2 (Hepatocellular Carcinoma)25.14 µM jksus.org
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideDLD-1 (Colorectal Adenocarcinoma)41.97 µM jksus.org

Antimicrobial Research in Preclinical Models (e.g., antibacterial, antifungal)

The benzimidazole scaffold is present in many compounds with potent antimicrobial properties. nih.govuomustansiriyah.edu.iqnih.gov Preclinical studies have demonstrated the efficacy of benzimidazole-pyridine hybrids against a range of microbial pathogens. nih.gov These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium, as well as the fungus Candida albicans. nih.gov Certain derivatives have shown antimicrobial activity comparable to standard drugs like ciprofloxacin (B1669076) and amphotericin B. nih.gov The mechanism of antifungal action for some of these compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov

Compound/DerivativeMicroorganismActivity (MIC)Reference
Benzimidazole-pyridine hybrid (3k)Candida albicans5 µg/mL nih.gov
Benzimidazole-pyridine hybrid (3k)Staphylococcus aureus20 µg/mL nih.gov
Benzimidazole-pyridine hybrid (3b)Salmonella typhimurium10 µg/mL nih.gov
Benzimidazole-pyridine hybrid (3m)Bacillus subtilis10 µg/mL nih.gov

Role in Drug Discovery and Lead Compound Optimization

The benzimidazole nucleus is a versatile starting point for drug discovery and lead optimization due to its favorable pharmacological properties and its ability to be readily modified. nih.govnih.govnih.gov The process of lead optimization often involves systematic structural modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For example, in the development of H1-antihistamines, the optimization of 2-(piperidin-3-yl)-1H-benzimidazoles involved reducing the pKa and/or logP by introducing polar substituents or incorporating heteroatoms into the piperidine (B6355638) ring. nih.gov This led to the discovery of derivatives with improved selectivity and central nervous system profiles. nih.gov Similarly, systematic modification of a 2-(pyridine-2-yl)-1H-benzimidazole lead compound, identified through high-throughput screening, resulted in the discovery of a potent and metabolically stable glucokinase activator with potential for the treatment of diabetes. nih.gov These examples underscore the importance of the benzimidazole scaffold as a template for generating novel therapeutic agents through lead optimization strategies.

Hit-to-Lead and Lead Optimization Processes

The journey from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" compound with a more drug-like profile is a cornerstone of preclinical drug development. For benzimidazole-based compounds, this process is a multiparametric optimization challenge. nih.govvichemchemie.com

The initial identification of a hit like 2-(4-Methylpyridin-3-yl)-1H-benzimidazole can originate from high-throughput screening (HTS) of large compound libraries against a specific biological target, such as a protein kinase or a microbial enzyme. nih.gov Once a hit is confirmed, the hit-to-lead process commences with the goal of improving its potency, selectivity, and physicochemical properties. nih.gov

A critical first step in the optimization of a benzimidazole hit is the establishment of a structure-activity relationship (SAR). This involves synthesizing a focused library of analogues to probe the effects of modifications at various positions of the scaffold. nih.gov For a compound like this compound, key positions for initial exploration would include:

The N1 position of the benzimidazole ring: Substitution at this position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

The C5 and C6 positions of the benzimidazole ring: Introduction of different functional groups at these positions can modulate binding affinity and selectivity for the target protein.

The pyridine (B92270) ring: Modifications to the methyl group or the pyridine nitrogen can impact target engagement and physicochemical properties.

A common strategy in lead optimization is to address multiple properties simultaneously. For example, in the optimization of a 2-aminobenzimidazole (B67599) series for Chagas disease, researchers focused on concurrently improving potency, selectivity, microsomal stability, and lipophilicity. nih.gov Although this effort led to compounds with enhanced biological and physicochemical properties, challenges with solubility and cytotoxicity ultimately hindered their progression to in vivo studies, highlighting the complex and often challenging nature of lead optimization. nih.gov

Scaffold Derivatization for Enhanced Potency and Selectivity

Scaffold derivatization is the practical application of the insights gained from SAR and lead optimization studies. By systematically modifying the core structure of this compound, medicinal chemists can fine-tune its interaction with the biological target to achieve desired levels of potency and selectivity.

One common approach is the introduction of various substituents onto the benzimidazole and pyridine rings. For example, in a series of 2-(substituted phenyl)-1H-benzimidazoles, it was found that the introduction of electron-withdrawing groups could enhance antimicrobial activity. bohrium.com In another study focused on 2-(pyridin-2-yl)-1H-benzimidazole derivatives, the addition of a fluorophenoxy group resulted in good antimicrobial activity against Gram-positive bacteria. nih.gov

The following table illustrates how different derivatives of the 2-(pyridin-3-yl)-1H-benzimidazole scaffold have been evaluated for various biological activities, providing a glimpse into the structure-activity relationships that guide derivatization strategies.

Compound/DerivativeModificationBiological Target/ActivityPotencyReference
1f 2-Pyridin-3-yl-1H-benzimidazoleEscherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus pumilus, Candida albicans, Aspergillus nigerZone of inhibition: 19-22 mm nih.gov
IVa 5-Ethoxy-2-methyl-1H-benzimidazoleMycobacterium tuberculosis H37RVMIC: 12.5 µg/mL mdpi.com
IVc 5-Ethoxy-2-ethyl-1H-benzimidazoleMycobacterium tuberculosis H37RVMIC: 6.25 µg/mL mdpi.com
IVd 5-Ethoxy-2-phenyl-1H-benzimidazoleMycobacterium tuberculosis H37RVMIC: 0.8 µg/mL mdpi.com
16 Benzimidazole at C5 of pyrazole (B372694) ringBacillus subtilisMIC: 62.5 µg/mL nih.gov

This table is for illustrative purposes and includes data from closely related benzimidazole structures to demonstrate the principles of scaffold derivatization.

Derivatization strategies are often guided by the specific requirements of the therapeutic target. For instance, in the development of kinase inhibitors, modifications are designed to optimize interactions with the ATP-binding pocket of the target kinase. A study on 3-benzimidazol-2-yl-1H-indazoles as receptor tyrosine kinase inhibitors reported the synthesis and SAR of a series of analogues to identify potent inhibitors. nih.gov Similarly, hit-to-lead studies on benzimidazole inhibitors of the Tec family kinase ITK involved defining the SAR at all three substituent positions of the benzimidazole core. nih.gov

Furthermore, the hybridization of the benzimidazole scaffold with other pharmacologically active moieties is a powerful strategy. For example, benzimidazole-triazole hybrids have been explored as antimicrobial and antiviral agents, with the nature of the substituents on the benzimidazole ring influencing the biological activity. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, often under harsh conditions like refluxing in strong acid. arabjchem.org While effective, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 2-(4-Methylpyridin-3-yl)-1H-benzimidazole and its analogues.

Future avenues for exploration include:

Catalyst-driven reactions: Investigating metal or organic catalysts that can facilitate the condensation reaction under milder conditions, potentially improving yields and reducing byproducts.

Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction times and improve efficiency, a technique that has been successfully applied to other complex heterocyclic syntheses.

Flow chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

One-pot procedures: Designing multi-component reactions where the benzimidazole (B57391) core is constructed and functionalized in a single synthetic operation, streamlining the path to novel derivatives.

Research into alternative synthetic routes, such as those developed for other benzimidazole derivatives, could provide a template for these explorations. arabjchem.orgresearchgate.net

Advanced Computational Modeling and AI-driven Design

Computational tools are indispensable for modern drug discovery. researchgate.net For this compound, initial computational studies would involve molecular docking to predict its binding affinity and mode of interaction with various biological targets. researchgate.net However, future research must move beyond static docking to embrace more dynamic and predictive technologies.

Advanced computational approaches include:

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the compound and the stability of its interaction with a target protein over time. MD simulations can reveal key information about structural compactness and atomic variability. mdpi.com

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of novel derivatives, helping to prioritize compounds with more drug-like features early in the discovery process. researchgate.net

AI-driven De Novo Design: Utilizing Artificial Intelligence (AI) and machine learning platforms to design novel analogues of this compound. nih.govnih.gov Such platforms can integrate evolutionary algorithms with high-throughput pharmacokinetic simulations to perform multi-parameter optimization, generating new molecules that are optimized for target activity, metabolic stability, and other critical properties simultaneously. nih.gov

Table 1: Computational Tools for Future Research

Tool/Technique Application in Research Potential Insights
Molecular Docking (e.g., FRED, GLIDE) Predict binding pose and affinity to protein targets. nih.gov Identification of key interacting residues and initial hit identification.
Molecular Dynamics (MD) Simulations Analyze the dynamic stability of the ligand-protein complex. mdpi.com Understanding of conformational changes, binding free energy, and interaction stability.
ADMET Prediction (e.g., ADMET Predictor) In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov Early flagging of potential liabilities like poor stability or toxicity.
AI-driven Design Platforms (e.g., AIDD) De novo design of novel molecules with optimized properties. nih.gov Generation of new, patentable chemical entities with improved overall profiles.

Detailed Mechanistic Elucidation at the Atomic Level

A fundamental challenge in developing any bioactive compound is understanding precisely how it interacts with its biological target. For this compound, future research must aim for a detailed mechanistic elucidation at the atomic level. This goes beyond identifying a primary target and involves characterizing the nuanced molecular interactions that govern its activity.

Key areas for mechanistic investigation include:

Target Identification and Validation: Systematically screening the compound against panels of kinases, G-protein coupled receptors, and other enzyme families to identify and validate its biological targets. The structurally related moiety, 4-methylpyridin-3-yl, is present in compounds designed as mGluR5 negative allosteric modulators, suggesting a potential starting point for investigation. nih.govresearchgate.net

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) through X-ray crystallography. This would provide definitive evidence of the binding mode and reveal the specific amino acid residues involved in the interaction, such as hydrogen bonds and π-π stacking. researchgate.net

Spectroscopic Analysis: Using techniques like NMR to study the compound's tautomeric equilibrium and conformational dynamics in solution, which can significantly influence its binding properties. researchgate.net

Development of Specialized Research Applications

The benzimidazole scaffold is associated with an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net A key future direction is to discover and develop specialized research applications for this compound. Based on activities reported for structurally similar compounds, several research avenues could be pursued.

Table 2: Potential Research Applications Based on Related Scaffolds

Research Area Rationale Based on Similar Compounds Potential Utility
Neuroscience A related compound, PF-470, containing the 4-methylpyridin-3-yl group, is a potent mGluR5 negative allosteric modulator. nih.govresearchgate.net As a chemical probe to study the role of mGluR5 in neurological disorders.
Oncology Numerous benzimidazole derivatives act as kinase inhibitors or antiproliferative agents. nih.govnih.gov Development as a lead compound for novel anticancer therapies.
Infectious Diseases The benzimidazole core is found in many antifungal and antibacterial agents. nih.gov Investigation as a potential treatment for bacterial or fungal infections.
Inflammatory Diseases Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity. researchgate.net Use as a scaffold for developing new anti-inflammatory agents.

Addressing Stability and Selectivity Challenges in Research Contexts

Two of the most significant hurdles in translating a promising research compound into a useful tool or therapeutic are ensuring adequate metabolic stability and achieving high target selectivity.

Stability: Benzimidazole-containing compounds can be susceptible to metabolic transformations, primarily hydroxylation by cytochrome P450 enzymes. Future research should involve:

Metabolic Profiling: Using in vitro systems like liver microsomes to identify the primary metabolic pathways and resulting metabolites of this compound.

Structural Modification: Strategically modifying the scaffold to block sites of metabolism. For example, studies on other benzimidazoles have shown that introducing fluorine atoms can enhance metabolic stability without negatively impacting target engagement. nih.gov

Selectivity: Achieving selectivity is crucial to minimize off-target effects. The development of the related mGluR5 modulator PF470 was terminated due to off-target immune-mediated effects, highlighting the critical nature of this challenge. nih.govresearchgate.net Future work must focus on:

Selectivity Profiling: Comprehensive screening against a wide array of related and unrelated biological targets to build a clear selectivity profile.

Structure-Selectivity Relationships: Systematically developing derivatives and analyzing how subtle structural changes affect selectivity. For instance, understanding why the 3-pyridyl isomer might be selective for one target while a 2-pyridyl or 4-pyridyl isomer is not is a key research question that can only be answered through detailed comparative studies. nih.gov This will be critical for refining this compound into a highly specific chemical probe for research purposes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methylpyridin-3-yl)-1H-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted pyridine-aldehydes with o-phenylenediamine derivatives. For example, FeCl₃/SiO₂ nanocatalysts under mild conditions (75°C, 4% FeCl₃·6H₂O relative to SiO₂) optimize yields for analogous 2-arylbenzimidazoles by enhancing cyclization efficiency . Solvent selection (e.g., ethanol vs. methanol) and acid catalysts (e.g., HCl or acetic acid) also affect reaction kinetics and purity. Confirm purity via HPLC (≥95%) and structural validation via ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from its structural analogs?

  • Methodological Answer : Key NMR signals include:

  • ¹H NMR : Aromatic protons in the benzimidazole core (δ 7.2–8.1 ppm) and methyl groups on the pyridine ring (δ 2.5 ppm).
  • ¹³C NMR : Distinct carbons for the pyridinyl (C-4 methyl at ~21 ppm) and benzimidazole (C-2 at ~155 ppm) moieties .
    IR spectra show N–H stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1450 cm⁻¹). Compare with crystallographic data (e.g., monoclinic P2₁/c space group parameters) for unambiguous identification .

Q. What substituent effects on the pyridine ring influence the compound’s physicochemical properties?

  • Methodological Answer : Methyl groups at the pyridine 4-position enhance lipophilicity (logP) and stability against oxidative degradation. Electron-donating groups (e.g., methoxy) on the benzimidazole ring may alter π-π stacking interactions, as observed in related sulfinyl-benzimidazole derivatives . Use computational tools (e.g., DFT) to predict substituent effects on electronic properties.

Advanced Research Questions

Q. How do heterogeneous catalysts like FeCl₃/SiO₂ improve the synthesis of benzimidazole derivatives, and what mechanistic insights exist?

  • Methodological Answer : FeCl₃/SiO₂ promotes Lewis acid-catalyzed cyclization by activating aldehyde carbonyl groups. The SiO₂ support increases surface area and recyclability. Mechanistically, Fe³⁺ coordinates with the aldehyde oxygen, facilitating nucleophilic attack by o-phenylenediamine. Kinetic studies show a 20–30% yield increase compared to homogeneous catalysts under identical conditions .

Q. How can researchers resolve contradictions in reported spectral data for benzimidazole derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example:

  • Tautomerism : Benzimidazoles exhibit NH tautomerism, causing shifts in ¹H NMR signals. Use DMSO-d₆ to stabilize tautomers .
  • Impurities : Trace solvents (e.g., ethyl acetate) may overlap with target signals. Employ high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to isolate signals .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Pyridine Modifications : Introduce sulfinyl or thioether groups (e.g., as in pantoprazole analogs) to enhance binding to biological targets like proton pumps .
  • Benzimidazole Substitutions : Fluorine or methoxy groups at specific positions improve metabolic stability, as seen in antifungal benzimidazoles .
    Validate via in vitro assays (e.g., enzyme inhibition) and molecular docking to map interactions with target proteins .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

  • Methodological Answer : The compound’s flexibility and weak intermolecular forces (e.g., van der Waals) often result in poor crystal quality. Strategies include:

  • Co-crystallization : Use carboxylic acid co-formers to stabilize lattice structures.
  • Low-Temperature Data Collection : Mitrate thermal motion artifacts, as demonstrated in monoclinic P2₁/c systems with a β angle of ~95° .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.